Mutagenicity per Adduct in NER-Deficient Cells
In a direct head-to-head comparison using the Hprt gene mutation assay in nucleotide excision repair (NER)-deficient hamster cells, the mutagenicity per DNA adduct of Dbade was found to be one-tenth that of the widely used PAH comparator, BPDE [1]. This demonstrates that Dbade-induced DNA damage is inherently less mutagenic than BPDE adducts under repair-compromised conditions.
| Evidence Dimension | Mutagenicity per DNA adduct |
|---|---|
| Target Compound Data | 1x (set as baseline for the 10-fold difference) |
| Comparator Or Baseline | BPDE ((+)-anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene) |
| Quantified Difference | 10-fold lower mutagenicity for Dbade compared to BPDE |
| Conditions | Hprt gene mutation assay in NER-deficient Chinese hamster cell lines |
Why This Matters
This data is crucial for researchers designing studies on DNA damage and repair, as it quantifies the differential mutagenic risk associated with Dbade adducts compared to the gold-standard BPDE.
- [1] Lagerqvist A, Håkansson D, Procházka G, et al. DNA repair and replication influence the number of mutations per adduct of polycyclic aromatic hydrocarbons in mammalian cells. DNA Repair (Amst). 2011;10(8):874-885. View Source
